molecular formula C12H17BrN2O3 B13209422 tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate

tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate

Cat. No.: B13209422
M. Wt: 317.18 g/mol
InChI Key: HBIWDDGWJOOTCX-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate is a complex organic compound that features a tert-butyl group, an amino group, a bromopyridine moiety, and a hydroxypropanoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromopyridine Moiety: This can be achieved through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amino Group Introduction: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or amines.

    Hydroxypropanoate Formation: This step involves the esterification of a hydroxy acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromopyridine moiety can be reduced to a pyridine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thiols (R-SH), amines (R-NH₂), alkoxides (R-O⁻)

Major Products

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of pyridine derivatives

    Substitution: Formation of various substituted pyridine derivatives

Scientific Research Applications

tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary but often include interactions with proteins and nucleic acids, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-amino-3-(2-chloropyridin-3-yl)-3-hydroxypropanoate
  • tert-Butyl 2-amino-3-(2-fluoropyridin-3-yl)-3-hydroxypropanoate
  • tert-Butyl 2-amino-3-(2-iodopyridin-3-yl)-3-hydroxypropanoate

Uniqueness

tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with high precision. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Biological Activity

tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a complex structure that includes a tert-butyl group, an amino group, a bromopyridine moiety, and a hydroxypropanoate structure, contributing to its unique reactivity and interactions with biological systems.

The molecular formula of this compound is C13H16BrN2O3C_{13}H_{16}BrN_{2}O_{3}, with a molecular weight of approximately 317.18 g/mol. The presence of various functional groups allows for multiple interaction pathways with biological macromolecules, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with target proteins, influencing their conformation and activity.
  • π-π Interactions : The brominated pyridine moiety can engage in π-π stacking interactions, which are crucial for binding affinity in enzyme-substrate complexes.
  • Enzyme Modulation : Research indicates that this compound may act as a protein kinase inhibitor, modulating various cellular processes essential for therapeutic effects against diseases such as cancer and inflammation.

Biological Activity Overview

The compound has shown promise in several areas of biological research:

  • Antitumor Activity : Preliminary studies suggest that this compound can inhibit tumor cell proliferation through modulation of key signaling pathways involved in cell cycle regulation.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier may offer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Its interactions with inflammatory mediators suggest potential applications in reducing inflammation-related disorders.

Research Findings

Recent studies have explored the pharmacodynamics and pharmacokinetics of this compound:

  • A study published in PubMed highlighted the compound's inhibition of specific proteases involved in viral replication, suggesting its utility as an antiviral agent .
  • Another investigation focused on its role as a modulator of protein kinases, revealing insights into its mechanism as a potential therapeutic agent against various cancers.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds illustrates the unique properties of this compound:

Compound NameMolecular FormulaKey Features
Methyl 3-(2-bromopyridin-3-yl)-3-hydroxypropanoateC12H14BrN1O3C_{12}H_{14}BrN_{1}O_{3}Lacks the tert-butyl group; used in similar applications.
Tert-butyl 2-amino-4-(bromophenyl)-4-hydroxybutanoateC14H18BrN1O4C_{14}H_{18}BrN_{1}O_{4}Contains a phenyl ring instead; different biological activity profile.

These comparisons underscore the significance of the tert-butyl group and bromination position in determining biological activity.

Case Studies

  • Case Study on Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines by inducing apoptosis through caspase activation.
  • Neuroprotective Mechanisms : Animal models indicated that administration of this compound resulted in decreased markers of neuroinflammation and improved cognitive function following induced neurotoxicity.

Properties

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

tert-butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)8(14)9(16)7-5-4-6-15-10(7)13/h4-6,8-9,16H,14H2,1-3H3

InChI Key

HBIWDDGWJOOTCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=C(N=CC=C1)Br)O)N

Origin of Product

United States

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